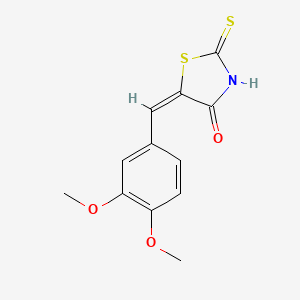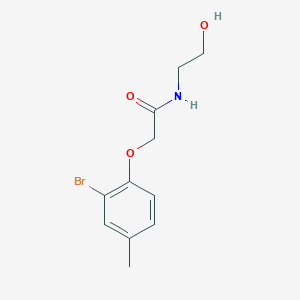
2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide (BMPAEA) is a synthetic compound that is used in a variety of scientific and medical research applications. It is a derivative of the well-known compound acetamide, and is composed of bromine, methylphenoxy, and hydroxyethyl groups. BMPAEA is a versatile compound with a wide range of potential uses in laboratory experiments and medical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Antimicrobial Profile : The process of esterification of p-bromo-m-cresol leading to the formation of 2-(4-bromo-3-methylphenoxy)acetate and its derivatives has been explored for their potential in creating antimicrobial compounds. This synthesis pathway involves hydrazination and reaction with different aromatic aldehydes, culminating in compounds with significant antibacterial and antifungal activities (Fuloria et al., 2014).
Mechanisms of Action
- Halide Roles in Degradation Processes : The study on the effects of halide ions on the degradation of acetaminophen (a related compound) under UV/H2O2 treatment revealed insights into the complex roles halides play in environmental and drug degradation processes. This includes how bromide ions specifically influence degradation rates and pathways, potentially relevant to the environmental behavior of brominated compounds like 2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide (Li et al., 2015).
Antioxidant Properties
- Radical Scavenging Activity : Compounds structurally related to 2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide, particularly those containing bromophenol units, have been demonstrated to possess potent radical scavenging activities. Such properties suggest potential applications in fields requiring antioxidant capabilities, highlighting the broader functional scope of bromophenol derivatives (Li et al., 2012).
Application in Flavoring and Food Technology
- Flavoring Group Evaluation : The compound 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, which shares a structural motif with 2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide, was evaluated for its safety as a flavoring substance. This evaluation, including toxicological assessment and dietary exposure analysis, underscores the potential for such compounds in food and beverage applications, subject to safety and regulatory considerations (Younes et al., 2018).
Environmental and Pharmacological Insights
- Photoreactions and Environmental Stability : Studies on related acetamide derivatives under different conditions (e.g., exposure to UV light) provide valuable insights into their environmental stability and degradation pathways. Such research can inform the development and environmental management of brominated organic compounds, including their use in pharmaceuticals and potential environmental impacts (Watanabe et al., 2015).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-8-2-3-10(9(12)6-8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQDGXRVUMHZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796207 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)
![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)
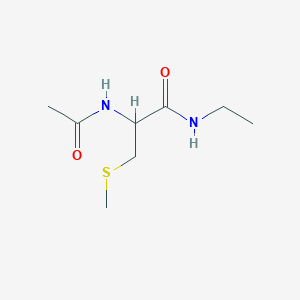
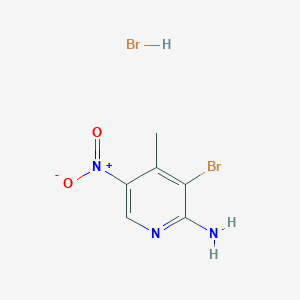


![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)
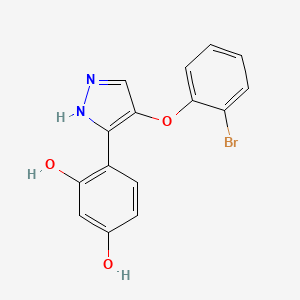
![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)
